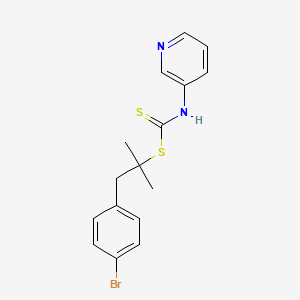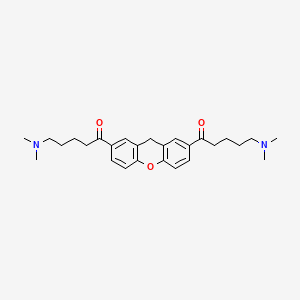![molecular formula C20H27IN2 B14680575 4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide CAS No. 37652-55-4](/img/structure/B14680575.png)
4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Phenylmethyl Groups: The phenylmethyl groups are introduced through a reaction with benzyl halides. This step involves the nucleophilic substitution of the halide by the piperazine nitrogen atoms.
Methylation: The final step involves the methylation of the piperazine nitrogen atoms using iodomethane. This reaction is typically carried out under basic conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of partially or fully reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine: Similar structure but without the iodomethane component.
4-(2-Benzylbenzyl)-1-methylpiperazine: Another piperazine derivative with similar structural features.
Uniqueness
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is unique due to the presence of the iodomethane component, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
37652-55-4 |
|---|---|
Formule moléculaire |
C20H27IN2 |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
4-[(2-benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C20H27N2.HI/c1-22(2)14-12-21(13-15-22)17-20-11-7-6-10-19(20)16-18-8-4-3-5-9-18;/h3-11H,12-17H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RDJVJAOBILOUQH-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)


![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)
![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)





![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)


